1-(2-Bromo-6-chlorophenyl)ethan-1-amine
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Overview
Description
1-(2-Bromo-6-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H10BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-chlorophenyl)ethan-1-amine typically involves the halogenation of phenylethylamine derivatives. One common method is the bromination and chlorination of phenylethylamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylethylamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
1-(2-Bromo-6-chlorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)ethan-1-amine
- 1-(2-Bromo-6-fluorophenyl)ethan-1-amine
- 1-(2-Bromo-6-methylphenyl)ethan-1-amine
Uniqueness
1-(2-Bromo-6-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and chlorine atoms can influence the compound’s reactivity, stability, and interactions with molecular targets.
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
1-(2-bromo-6-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 |
InChI Key |
RSQBBPQGUYFSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)Cl)N |
Origin of Product |
United States |
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